molecular formula C21H28O13 B145272 Swertiamacroside CAS No. 128585-97-7

Swertiamacroside

Cat. No.: B145272
CAS No.: 128585-97-7
M. Wt: 488.4 g/mol
InChI Key: VMCOATNLXZKVSB-JRQIJAMCSA-N
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Description

Swertiamacroside (IUPAC name: trans-caffeic acid-1-O-rutinose ester) is a phenylpropanoid glycoside first isolated from Swertia macrosperma C.B. Clark (Gentianaceae family) . Structurally, it consists of a caffeic acid moiety esterified to rutinose, a disaccharide composed of α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose . Physically, it is described as a yellow amorphous powder .

Properties

CAS No.

128585-97-7

Molecular Formula

C21H28O13

Molecular Weight

488.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H28O13/c1-8-14(25)16(27)18(29)20(32-8)31-7-12-15(26)17(28)19(30)21(33-12)34-13(24)5-3-9-2-4-10(22)11(23)6-9/h2-6,8,12,14-23,25-30H,7H2,1H3/b5-3+/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1

InChI Key

VMCOATNLXZKVSB-JRQIJAMCSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O

Synonyms

1-O-caffeoyl-6-O-alpha-rhamnopyranosyl-beta-glycopyranoside
1-O-caffeoyl-O-rutinose ester
swertiamacroside

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activities :

  • Antioxidant activity: Attributed to the phenolic hydroxyl groups in its structure .

Natural Sources :

  • Primary source: Swertia macrosperma .
  • Detected in trace amounts in ethanolic extracts of buckwheat (Fagopyrum esculentum) hulls .

Comparison with Similar Compounds

Structural Analogues within Swertia Species

Swertiamacroside is part of a broader group of bioactive compounds in Swertia spp. Key analogues include:

Compound Molecular Formula Source Plant Key Pharmacological Activities
This compound C₂₁H₂₈O₁₃ S. macrosperma Anti-hepatitis, antiviral, antioxidant
Swertiamarin C₁₆H₂₂O₁₀ S. japonica, S. chirayita Analgesic, anti-inflammatory, sedative
Swertiajaponin C₂₂H₂₂O₁₁ S. japonica Hepatoprotective (inhibits SGPT)
Swertiadecoraxanthone Not specified S. decorata Antiviral, anti-inflammatory

Structural Distinctions :

  • This compound is unique as a caffeic acid disaccharide ester, whereas Swertiamarin is a secoiridoid glycoside .
  • Swertiajaponin, a xanthone glycoside, lacks the caffeoyl moiety critical for this compound’s antioxidant activity .

Phenylpropanoid Glycosides from Other Genera

Compounds with analogous caffeic acid ester structures but divergent bioactivities:

Compound Source Plant Key Structural Features Pharmacological Activities
This compound Swertia macrosperma Caffeic acid + rutinose ester Anti-hepatitis, antioxidant
Acteoside (Verbascoside) Paulownia coreana Caffeic acid + glucose-rhamnose Anti-diabetic, neuroprotective
Poliumoside Callicarpa peii Caffeic acid + disaccharide (glucose-xylose) Hemostatic, anti-inflammatory
Rehmannioside A Rehmannia glutinosa Hydroxycinnamic acid + phenethyl alcohol Immunomodulatory

Functional Contrasts :

  • Acteoside: Shares a caffeoyl-disaccharide backbone but exhibits distinct anti-diabetic effects due to glucose-rhamnose configuration differences .
  • This compound vs. Poliumoside : Both are caffeic acid esters, but Poliumoside’s hemostatic activity is linked to its unique glycosylation pattern .

Critical Analysis of Literature Discrepancies

  • Source Plant Conflict : erroneously lists Aristolochia as this compound’s source, conflicting with primary isolation studies confirming Swertia macrosperma .
  • Molecular Formula Variability : reports C₂₁H₂₈O₁₃, while cites C₂₁H₂₈O₁₄. This discrepancy may stem from analytical method variations (e.g., ionization states in mass spectrometry) .

Research Findings and Implications

  • Unique Bioactivity Profile: this compound’s anti-hepatitis effects are unmatched by Swertiamarin or Swertiajaponin, likely due to its caffeoyl-rutinose structure .
  • Biosynthetic Pathways: Unlike Swertiamarin (derived from secoiridoid biosynthesis), this compound is synthesized via phenylpropanoid pathways, akin to Acteoside .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swertiamacroside
Reactant of Route 2
Swertiamacroside

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